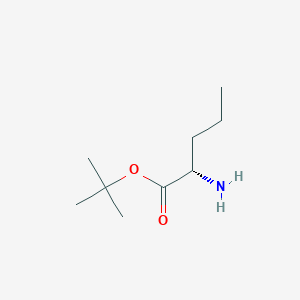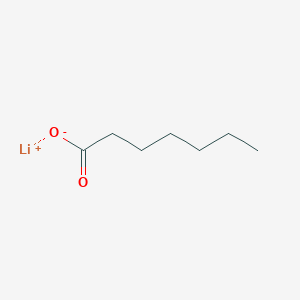
Laurylpyridinium
Übersicht
Beschreibung
Laurylpyridinium is a cationic surfactant that is widely used in various scientific research applications. It is a quaternary ammonium compound that is synthesized from lauryl alcohol and pyridine. The unique chemical properties of laurylpyridinium make it an ideal compound for use in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of laurylpyridinium is based on its cationic nature. The positively charged head of laurylpyridinium interacts with negatively charged surfaces, such as cell membranes and proteins. This interaction disrupts the structure and function of the target molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Laurylpyridinium has various biochemical and physiological effects that are dependent on its concentration and the target molecule. At low concentrations, laurylpyridinium can enhance the solubility and stability of hydrophobic compounds. At higher concentrations, laurylpyridinium can disrupt the structure and function of cell membranes and proteins, leading to cell death. Laurylpyridinium is also known to induce changes in the gene expression and cellular metabolism of various organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using laurylpyridinium in lab experiments include its solubilizing properties, antimicrobial activity, and ability to disrupt cell membranes and proteins. However, the use of laurylpyridinium can also have limitations, such as toxicity and non-specific binding to target molecules. It is important to carefully consider the concentration and duration of exposure when using laurylpyridinium in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of laurylpyridinium in scientific research. One potential application is in the development of new antimicrobial agents. Laurylpyridinium has been shown to have potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Another potential direction is in the study of cellular metabolism and gene expression. Laurylpyridinium has been shown to induce changes in these processes, and further research could lead to new insights into cellular function and disease mechanisms.
In conclusion, laurylpyridinium is a versatile cationic surfactant that has numerous scientific research applications. Its unique chemical properties make it an ideal compound for use in various biochemical and physiological studies. The synthesis method is relatively simple, and the advantages and limitations of using laurylpyridinium in lab experiments should be carefully considered. There are also several future directions for the use of laurylpyridinium in scientific research, including the development of new antimicrobial agents and the study of cellular metabolism and gene expression.
Synthesemethoden
The synthesis of laurylpyridinium involves the reaction between lauryl alcohol and pyridine. The reaction is catalyzed by a strong acid, such as hydrochloric acid. The resulting product is a cationic surfactant that has a long hydrophobic tail and a positively charged head. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Laurylpyridinium is widely used in various scientific research applications. It is commonly used as a solubilizing agent for hydrophobic compounds in biochemistry and pharmacology studies. It is also used as a surfactant in various analytical techniques, such as capillary electrophoresis and high-performance liquid chromatography. Laurylpyridinium is also used in microbiology studies as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-dodecylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYRIXSGFSWFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165546 | |
| Record name | Laurylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Laurylpyridinium | |
CAS RN |
15416-74-7 | |
| Record name | Laurylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAURYLPYRIDINIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G1X4D9HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)




![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)



